N20C hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del clorhidrato de N20C implica la reacción de 3,3-difenilpropilamina con cloruro de cloroacetilo para formar 2-((3,3-difenilpropil)amino)acetamida. Este intermedio se trata entonces con ácido clorhídrico para producir clorhidrato de N20C .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis suele seguir la ruta de preparación de laboratorio con optimización para la producción a gran escala. Esto incluye garantizar una alta pureza y rendimiento a través de condiciones de reacción controladas y procesos de purificación .

Tipos de Reacciones:

Reacciones de Sustitución: El clorhidrato de N20C puede sufrir reacciones de sustitución en las que el grupo amino puede ser reemplazado por otros grupos funcionales en condiciones específicas.

Hidrólisis: El compuesto se puede hidrolizar a sus derivados de amina y ácido carboxílico correspondientes en condiciones ácidas o básicas.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo.

Hidrólisis: Normalmente se utilizan soluciones acuosas ácidas o básicas.

Productos Principales:

Reacciones de Sustitución: Los productos dependen del sustituyente introducido.

Hidrólisis: Los productos principales son 3,3-difenilpropilamina y ácido acético.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

The Bup@N20C formulation has demonstrated significant potential in enhancing the delivery of bupropion across the blood-brain barrier (BBB). A study revealed that this formulation not only improved the therapeutic effects but also reduced toxicity compared to conventional methods. Key findings include:

- Increased Efficacy : The Bup@N20C formulation showed superior exploration activity and reduced irregular movements in a zebrafish model of depression, suggesting improved mood regulation and reduced depressive symptoms .

- Sustained Release : The niosomal system allows for sustained drug release, which is critical for maintaining therapeutic levels over extended periods .

Therapeutic Applications

The therapeutic implications of N20C hydrochloride extend beyond simple drug delivery:

- Antidepressant Efficacy : As noted, the Bup@N20C formulation effectively manages symptoms of major depressive disorder (MDD), potentially offering a safer alternative to traditional bupropion administration .

- Neuroprotective Effects : Research indicates that this compound may enhance neuroprotective mechanisms, contributing to its efficacy in treating neurodegenerative diseases .

Data Tables

Case Study: Niosomal Formulation of Bupropion

A detailed investigation into the Bup@N20C system highlighted its formulation process and outcomes:

- Formulation Process : Utilizing a thin film hydration method, researchers optimized the cholesterol-to-surfactant ratio to enhance stability and drug entrapment efficiency.

- Results : The study found that Bup@N20C outperformed traditional formulations in both in vitro and in vivo settings, with statistical analyses confirming significant improvements in behavioral outcomes in treated subjects .

Case Study: Neuroprotective Mechanisms

Another study explored the neuroprotective effects associated with this compound:

- Mechanism Investigation : The research focused on how this compound influences cellular pathways involved in neuroprotection.

- Outcomes : Findings suggested that compounds like N20C can modulate neuroinflammatory responses, potentially offering new avenues for treating conditions such as Alzheimer's disease .

Mecanismo De Acción

El clorhidrato de N20C ejerce sus efectos uniéndose al canal iónico asociado con el receptor NMDA, evitando la entrada de iones calcio. Este bloqueo inhibe la excitotoxicidad, un proceso que conduce al daño neuronal y la muerte. La actividad neuroprotectora del compuesto se atribuye a su capacidad para modular la transmisión sináptica y reducir la activación neuronal excesiva .

Compuestos Similares:

Dizocilpina (MK-801): Otro antagonista no competitivo del receptor NMDA con propiedades neuroprotectoras similares.

Felbamato: Un agente antiepiléptico que también actúa sobre los receptores NMDA.

Cicloleucina: Un antagonista de los receptores de glicina asociados al receptor NMDA.

Singularidad: El clorhidrato de N20C es único debido a su cinética de unión específica y su fuerte dependencia del voltaje, lo que contribuye a su rápido bloqueo de encendido y apagado de los receptores NMDA. Esto lo hace particularmente efectivo en estudios que requieren una modulación precisa de la actividad del receptor NMDA .

Comparación Con Compuestos Similares

Dizocilpine (MK-801): Another non-competitive NMDA receptor antagonist with similar neuroprotective properties.

Felbamate: An anti-epileptic agent that also acts on NMDA receptors.

Cycloleucine: An antagonist of NMDA receptor-associated glycine receptors.

Uniqueness: N20C hydrochloride is unique due to its specific binding kinetics and strong voltage dependence, which contribute to its rapid on-off blockade of NMDA receptors. This makes it particularly effective in studies requiring precise modulation of NMDA receptor activity .

Actividad Biológica

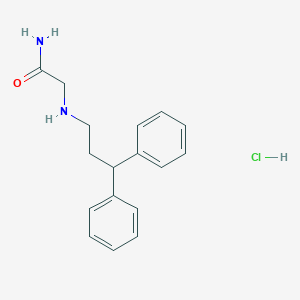

N20C hydrochloride, chemically known as 2-(3,3-diphenylpropylamino)acetamide hydrochloride, is a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neuroprotection and the treatment of various neurological disorders.

- IUPAC Name : 2-(3,3-diphenylpropylamino)acetamide; hydrochloride

- Molecular Formula : C17H21ClN2O

- Molecular Weight : 304.8 g/mol

- CAS Number : 1177583-87-7

This compound functions by binding to the ion channel associated with NMDA receptors, effectively blocking glutamate-induced calcium influx. This mechanism is critical in the context of excitotoxicity, where excessive stimulation of NMDA receptors can lead to neuronal damage and death. The compound exhibits an IC50 value of approximately 5 μM, indicating its potency in inhibiting NMDA receptor activity .

Neuroprotection

This compound has been studied for its neuroprotective properties in various models of neurodegenerative diseases. Its ability to modulate NMDA receptor activity makes it a candidate for protecting neurons from excitotoxicity associated with conditions such as Alzheimer's disease and Parkinson's disease.

Pharmacological Studies

Research indicates that this compound plays a significant role in understanding synaptic transmission and plasticity through its action on NMDA receptors. It is utilized in studies aimed at elucidating the underlying mechanisms of synaptic dysfunctions that are prevalent in several neurological disorders .

Drug Development

The compound serves as a lead molecule in the development of new therapeutic agents targeting NMDA receptors. Its unique binding kinetics and voltage dependence make it particularly suitable for applications requiring precise modulation of NMDA receptor activity .

Comparative Analysis with Similar Compounds

| Compound | Type | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| This compound | Non-competitive NMDA antagonist | Blocks glutamate-induced Ca2+ influx | 5 |

| Dizocilpine (MK-801) | Non-competitive NMDA antagonist | Similar mechanism; used in research | 0.1 |

| Felbamate | Anti-epileptic agent | Modulates NMDA receptor activity | 10 |

| Cycloleucine | Glycine receptor antagonist | Inhibits glycine co-agonist site on NMDA receptors | Not specified |

Case Studies and Research Findings

- Neuroprotective Mechanisms : A study conducted by Rosa Planells-Cases et al. demonstrated that this compound effectively reduced neuronal death in models subjected to excitotoxic conditions, highlighting its potential role in therapeutic strategies for neurodegenerative diseases.

- Behavioral Studies : In preclinical trials involving animal models, this compound was shown to improve cognitive function and reduce anxiety-like behaviors, suggesting its broader implications beyond simple neuroprotection .

- Drug Delivery Systems : Recent formulations utilizing this compound have explored novel drug delivery systems that enhance bioavailability and target specific brain regions, thereby improving therapeutic outcomes for neurological conditions .

Future Directions

The future of this compound appears promising as ongoing research continues to explore its applications in drug development and neuroprotection. The global market for this compound is expected to expand significantly by 2029, driven by increasing interest in NMDA receptor modulators for treating various neurological disorders .

Propiedades

IUPAC Name |

2-(3,3-diphenylpropylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O.ClH/c18-17(20)13-19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H2,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJDLPUASJEVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.